3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine
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Overview
Description
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a phenoxy group substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methylphenol and pyrrolidine.
Formation of the Phenoxy Intermediate: The phenol is first converted to its corresponding phenoxy derivative using a suitable base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Alkylation: The phenoxy intermediate is then alkylated with a suitable alkylating agent, such as chloromethylpyrrolidine, under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrrolidine ring, potentially leading to the formation of secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSH) in polar solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-methylphenoxyacetone.
Reduction: Formation of 3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine-2-amine.
Substitution: Formation of 3-[(2-methoxy-5-methylphenoxy)methyl]pyrrolidine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new medications, especially those targeting central nervous system receptors.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the pyrrolidine ring contributes to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Fluoro-4-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Chloro-5-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Fluoro-5-ethylphenoxy)methyl]pyrrolidine
Uniqueness
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in its applications.
Properties
Molecular Formula |
C12H16FNO |
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Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(6-9)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
InChI Key |
KEDALUFBZFBATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC2CCNC2 |
Origin of Product |
United States |
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